molecular formula C10H19NO2 B1428502 Methyl 2-methyl-2-(piperidin-3-yl)propanoate CAS No. 861514-06-9

Methyl 2-methyl-2-(piperidin-3-yl)propanoate

Cat. No. B1428502
M. Wt: 185.26 g/mol
InChI Key: QENSNLDBNYVJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a chemical compound with the CAS Number: 861514-06-9 . It has a molecular weight of 185.27 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is 1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is stored at a temperature of -10 .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Synthesis of New Derivatives

    • A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction .
    • These new derivatives could potentially have different applications in various scientific fields, depending on their chemical properties and biological activities .
  • Anticancer and Antimicrobial Applications

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
    • For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Anti-Inflammatory and Analgesic Applications

    • Piperidine derivatives are also used as analgesic and anti-inflammatory agents .
    • These compounds could potentially be used in the treatment of various inflammatory diseases and conditions associated with pain .
  • Neurological Applications

    • Piperidine derivatives are used as anti-Alzheimer and antipsychotic agents .
    • These compounds could potentially be used in the treatment of various neurological disorders, including Alzheimer’s disease and various forms of psychosis .
  • Cyclization and Annulation Reactions

    • Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
    • Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
  • Multicomponent Reactions

    • Multicomponent reactions (MCRs) are a class of reactions in which three or more reactants combine to form a product .
    • MCRs are an important method for the synthesis of biologically active piperidines .
  • Synthesis of Biologically Active Piperidines

    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action .
  • It has activity against cancer, inflammation, hypertension, and asthma .
  • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 2-methyl-2-piperidin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSNLDBNYVJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-(piperidin-3-yl)propanoate

CAS RN

861514-06-9
Record name methyl 2-methyl-2-(piperidin-3-yl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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